molecular formula C7H8NO5P B14317512 4-(Phosphonomethyl)pyridine-2-carboxylic acid CAS No. 113190-82-2

4-(Phosphonomethyl)pyridine-2-carboxylic acid

Cat. No.: B14317512
CAS No.: 113190-82-2
M. Wt: 217.12 g/mol
InChI Key: NYHVMBPNDWDMSR-UHFFFAOYSA-N
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Description

4-(Phosphonomethyl)pyridine-2-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring bearing a carboxylic acid group. The presence of a phosphonomethyl group at the 4-position of the pyridine ring adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(phosphonomethyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with a phosphonomethylating agent under controlled conditions. One common method involves the use of a phosphonomethyl halide in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Phosphonomethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phosphonomethyl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(Phosphonomethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It finds applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4-(phosphonomethyl)pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The phosphonomethyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • Picolinic Acid (2-pyridinecarboxylic acid)
  • Nicotinic Acid (3-pyridinecarboxylic acid)
  • Isonicotinic Acid (4-pyridinecarboxylic acid)

Comparison: 4-(Phosphonomethyl)pyridine-2-carboxylic acid is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical properties compared to other pyridinecarboxylic acids. This uniqueness makes it valuable in specific research and industrial applications where phosphate mimicry is required.

Properties

CAS No.

113190-82-2

Molecular Formula

C7H8NO5P

Molecular Weight

217.12 g/mol

IUPAC Name

4-(phosphonomethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H8NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h1-3H,4H2,(H,9,10)(H2,11,12,13)

InChI Key

NYHVMBPNDWDMSR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CP(=O)(O)O)C(=O)O

Origin of Product

United States

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